molecular formula C15H18F3NO2S B2508810 (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide CAS No. 1556948-38-9

(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide

Katalognummer: B2508810
CAS-Nummer: 1556948-38-9
Molekulargewicht: 333.37
InChI-Schlüssel: ZKZNSCIBDIWDRL-IWGBLYGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo-2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide is a chiral sulfinamide derivative characterized by:

  • Core structure: A propane-2-sulfinamide backbone with a methyl group at the 2-position.
  • Substituents: A trifluoroethyl group linked to a 1-oxo-2,3-dihydroindenyl moiety.
  • Stereochemistry: Three stereocenters with (S,S,S) configuration, critical for molecular interactions and biological activity.

Eigenschaften

IUPAC Name

2-methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-3-oxo-1,2-dihydroinden-2-yl]ethyl]propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2S/c1-14(2,3)22(21)19-13(15(16,17)18)11-8-9-6-4-5-7-10(9)12(11)20/h4-7,11,13,19H,8H2,1-3H3/t11-,13+,22?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZNSCIBDIWDRL-YZQUQHLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1CC2=CC=CC=C2C1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@@H]([C@@H]1CC2=CC=CC=C2C1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18F3N2O2SC_{15}H_{18}F_3N_2O_2S with a molecular weight of 360.37 g/mol. The presence of a sulfinamide group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds with similar structural features often interact with various biological pathways. The sulfinamide moiety can act as a nucleophile in biochemical reactions, potentially modulating enzyme activity. Investigations into the pharmacodynamics of this compound are ongoing, focusing on its role in:

  • Enzyme Inhibition : Compounds with sulfinamide groups have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The trifluoroethyl group may enhance lipophilicity and receptor affinity, impacting cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds. While specific data on (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide is limited, analogs exhibit promising results against various cancer cell lines.

Compound Cell Line IC50 (µM)
Analog AMCF73.79
Analog BHepG20.71
Analog CNCI-H46042.30

These findings suggest that the compound may possess similar properties warranting further investigation.

Anti-inflammatory Potential

Studies on related sulfinamide compounds demonstrate anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This mechanism is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

A recent study evaluated the efficacy of a structurally similar compound in a murine model of cancer. The compound demonstrated significant tumor reduction compared to controls, indicating that (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide may have comparable effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The target compound shares structural motifs with sulfinamides, sulfonamides, and indenyl/aryl derivatives. Key comparators include:

Table 1: Structural Comparison of Sulfinamides and Analogous Compounds
Compound Name Molecular Formula Functional Groups Key Substituents Stereochemistry Reference
Target Compound C₁₆H₁₉F₃NO₂S Sulfinamide, ketone Trifluoroethyl, inden-2-yl (S,S,S) -
(E)-2-(5-Fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-((trifluoromethyl)sulfonyl)acetamide (21b) C₂₁H₁₆F₄NO₂S₂ Sulfonamide, acetamide Benzylidene, fluoroindenyl E-configuration
(2S)-2-(4-Fluorophenyl)-N-[(1R,2R)-1-methylsulfonyl-2,3-dihydro-1H-inden-2-yl]propanamide C₁₉H₁₉FNO₃S Sulfonamide, propanamide Fluorophenyl, dihydroindenyl (2S,1R,2R)
(S)-N-((S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide (17) C₁₈H₁₇Br₂F₂NOS Sulfinamide Dibromopyridyl, difluorophenyl (S,S)
(S)-N-((1s,2s)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide C₁₉H₂₅F₆N₃O₂S Sulfinamide, urea Trifluoromethylphenyl, cyclohexyl (S,s,s)
(R)-N-[1-(2-Fluorophenyl)ethylidene]-2-methyl-propane-2-sulfinamide C₁₂H₁₆FNOS Sulfinamide Fluorophenyl, ethylidene (R)
Key Observations:

The ketone group in the target compound may enhance conformational rigidity compared to urea () or acetamide () derivatives.

Substituent Effects :

  • Trifluoromethyl/Trifluoroethyl Groups : Improve lipophilicity and resistance to oxidative degradation .
  • Indenyl Moieties : The target’s dihydroindenyl group contrasts with benzylidene () or dihydroindenyl-propanamide () structures, affecting π-π stacking and steric bulk.
  • Heterocyclic Substituents : Pyridyl () and triazole () groups in comparators introduce polar interactions absent in the target.

Stereochemical Considerations :

  • The (S,S,S) configuration of the target compound may optimize binding to chiral receptors, whereas (R)-configured analogs () could show divergent activity.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo-2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective sulfinamide formation and trifluoromethylation. Key steps include:

  • Use of chiral auxiliaries (e.g., (S)-sulfinamide) to control stereochemistry at the sulfur and indenyl centers .
  • Optimization of reaction parameters (temperature, solvent polarity) to minimize racemization during trifluoroethylation .
  • Purification via recrystallization or chiral chromatography to achieve >99% enantiomeric excess (ee) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .
  • Chiral HPLC : Compare retention times with known standards; validate with circular dichroism (CD) spectroscopy .
  • NMR spectroscopy : Analyze 1H^1H- and 19F^{19}F-NMR coupling constants to confirm diastereotopic proton environments .

Q. What analytical techniques are recommended for assessing purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC-MS : Quantify impurities (e.g., desulfinylated byproducts) using reverse-phase C18 columns and electrospray ionization .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability under nitrogen to determine optimal storage temperatures .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks; track degradation via 1H^1H-NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in yield and enantioselectivity during scale-up?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply full factorial designs to evaluate interactions between variables (e.g., catalyst loading, solvent ratio). For example, a 32^2 factorial design can identify nonlinear effects of temperature and pressure on stereoselectivity .
  • Bayesian optimization : Use machine learning to predict optimal conditions for balancing yield (target >85%) and ee (>98%) .
  • Case Study : In a similar sulfinamide synthesis, reducing THF content from 80% to 60% improved ee by 12% while maintaining yield .

Q. What strategies mitigate competing side reactions (e.g., over-oxidation or ring-opening) in the indenyl-oxo moiety?

  • Methodological Answer :

  • Protecting group chemistry : Temporarily block the indenyl ketone with tert-butyldimethylsilyl (TBS) groups during trifluoroethylation .
  • Flow chemistry : Use continuous-flow reactors to control residence time and minimize over-oxidation (e.g., Omura-Sharma-Swern oxidation conditions) .
  • In situ monitoring : Employ Raman spectroscopy to detect early-stage intermediates and adjust reagent stoichiometry dynamically .

Q. How can computational methods predict pharmacological interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding to cytochrome P450 enzymes using AutoDock Vina; validate with free-energy perturbation (FEP) calculations .
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl position) with IC50_{50} values for target enzymes .
  • Metabolite prediction : Use Schrödinger’s MetaSite to identify potential Phase I/II metabolites and guide toxicity studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental 19F^{19}F-NMR chemical shifts?

  • Methodological Answer :

  • Quantum mechanical calculations : Perform DFT (B3LYP/6-311+G(d,p)) to simulate shifts; compare with experimental data to identify conformational biases .
  • Solvent effects : Replicate NMR experiments in deuterated DMSO vs. CDCl3_3; shifts may vary by 1–2 ppm due to hydrogen bonding .
  • Example : A 3.5 ppm deviation in CF3_3 shifts was resolved by identifying an overlooked rotameric equilibrium .

Methodological Tables

Parameter Optimal Range Impact on Synthesis Reference
Reaction temperature (°C)-20 to 0Minimizes racemization of sulfinamide
Catalyst loading (mol%)5–10Balances cost and enantioselectivity
Solvent systemTHF:H2_2O (9:1)Enhances trifluoroethylation kinetics
Purification methodChiral SFCAchieves >99% ee with minimal loss

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.